Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
Overview
Description
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a chemical compound with the molecular formula C12H18N2O4 . It is also known by other names such as Diethyl 2-Propylimidazole-4,5-dicarboxylate and 2-propyl-1H-imidazole-4,5-dicarboxy acid diethyl ester .
Molecular Structure Analysis
The molecular structure of Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is represented by the InChI string:InChI=1S/C12H18N2O4/c1-4-7-8-13-9 (11 (15)17-5-2)10 (14-8)12 (16)18-6-3/h4-7H2,1-3H3, (H,13,14)
. The Canonical SMILES representation is CCCC1=NC (=C (N1)C (=O)OCC)C (=O)OCC
. Physical And Chemical Properties Analysis
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate has a molecular weight of 254.28 g/mol . It is a slightly pale yellow to yellow crystal or powder . The predicted melting point is 86 °C .Scientific Research Applications
Pharmaceutical Reference Standards
Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate is used as a reference standard in pharmaceutical testing . Reference standards are important for analytical development, method validation, and stability and release testing .
Impurity Reference Materials
This compound is also used as an impurity reference material . Impurity reference materials are crucial in pharmaceutical testing to identify and quantify impurities in drug substances .
Synthesis of Other Compounds
Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate can be used in the synthesis of other compounds . For example, it can be used in the synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, a key intermediate of Olmesartan .
Corrosion Inhibition
While not directly related to Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate, other imidazole derivatives have been used as corrosion inhibitors . It’s possible that Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate could have similar applications.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
properties
IUPAC Name |
diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPMIDPIXSMOAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437764 | |
Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
CAS RN |
144689-94-1 | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144689-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.100 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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